molecular formula C25H21ClFN3O2S B2473028 3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866812-92-2

3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline

Cat. No.: B2473028
CAS No.: 866812-92-2
M. Wt: 481.97
InChI Key: AJQXMHPBKMQQOL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a sophisticated molecular architecture, integrating a quinoline core substituted with a benzenesulfonyl group, a chloro moiety, and a 4-(4-fluorophenyl)piperazine side chain. This specific combination of functional groups is characteristic of advanced intermediates and ligands explored for targeting various biological pathways. Quinoline-based compounds are extensively investigated for a wide spectrum of pharmacological activities, largely due to their ability to interact with diverse enzymes and receptors. The piperazine and benzenesulfonyl motifs, present in this compound, are frequently utilized in the design of molecules with potential affinity for central nervous system targets, antimicrobial agents, and anticancer compounds . Specifically, structurally similar sulfonyl-quinoline derivatives have been studied as 5-hydroxytryptamine-6 (5-HT6) receptor ligands, which are relevant in neuropsychiatric disorder research . Furthermore, the 4-(4-fluorophenyl)piperazine segment is a common pharmacophore found in compounds screened for receptor tyrosine kinase inhibition, an important target in oncology . The primary research value of this compound lies in its utility as a key building block for the synthesis of more complex molecules and as a reference standard in high-throughput screening assays. Its structure aligns with modern drug discovery efforts focused on developing novel therapeutics for conditions such as cancer, infectious diseases, and neurological disorders . Researchers can leverage this high-purity compound to explore structure-activity relationships (SAR), investigate mechanisms of action, and identify new lead compounds. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-6-11-23-22(16-18)25(24(17-28-23)33(31,32)21-4-2-1-3-5-21)30-14-12-29(13-15-30)20-9-7-19(27)8-10-20/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQXMHPBKMQQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C25H21ClFN3O2S
CAS Number 866812-92-2
Molecular Weight 455.97 g/mol

This quinoline derivative features a piperazine moiety and a benzenesulfonyl group, which are significant for its biological interactions.

Research indicates that quinoline derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains. Its structure suggests potential interactions with bacterial enzymes or cell membranes, inhibiting growth.
  • Antitumor Activity : Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. The presence of the piperazine ring may enhance its affinity for specific cellular targets involved in tumor progression.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar quinoline compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, suggesting that modifications to the piperazine or sulfonyl groups could enhance activity .

Antitumor Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a related compound showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Case Studies

  • Antimalarial Activity : In a recent investigation, quinoline derivatives were tested against Plasmodium falciparum strains resistant to conventional treatments. The study found that compounds similar to this compound exhibited significant antiplasmodial activity, with some derivatives achieving over 90% inhibition at low concentrations .
  • Neuropharmacological Effects : Another case study explored the effects of piperazine-containing quinolines on neurotransmitter systems. The compound was shown to modulate serotonin receptors, indicating potential applications in treating mood disorders .

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The structural components of 3-(benzenesulfonyl)-6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline suggest potential mechanisms of action involving interactions with bacterial enzymes or cell membranes, thereby inhibiting bacterial growth.

Antitumor Activity

Quinoline derivatives have also been studied for their antitumor potential. In vitro studies revealed that compounds analogous to this quinoline can inhibit the proliferation of cancer cell lines. For example, related compounds exhibited significant cytotoxicity against breast cancer cells, with an IC50 value around 10 µM. The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis in cancer cells.

Antimalarial Activity

Recent investigations have highlighted the efficacy of quinoline derivatives against Plasmodium falciparum , particularly strains resistant to conventional treatments. In these studies, compounds similar to this compound demonstrated substantial antiplasmodial activity, achieving over 90% inhibition at low concentrations.

Neuropharmacological Effects

Another area of research has focused on the neuropharmacological effects of piperazine-containing quinolines. Studies indicate that this compound can modulate serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety.

Summary of Applications

The diverse applications of this compound can be summarized in the following table:

ApplicationDescription
AntimicrobialEffective against various bacterial strains
AntitumorInduces apoptosis in cancer cells
AntimalarialSignificant activity against drug-resistant malaria
NeuropharmacologicalModulates serotonin receptors for mood disorders

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoline Core

The 6-chloro substituent on the quinoline ring is a primary site for nucleophilic substitution due to its electron-withdrawing neighboring groups.

Reaction TypeReagents/ConditionsProductReference
Amine substitutionPiperazine, K₂CO₃, DMF, 60°C, 4 h6-Piperazinyl-quinoline derivative
Alkoxy substitutionNaOCH₃, MeOH, reflux6-Methoxy-quinoline analog

These reactions are facilitated by polar aprotic solvents (e.g., DMF) and base-mediated deprotonation. The chloro group’s reactivity is enhanced by the electron-deficient quinoline ring .

Electrophilic Aromatic Substitution

Reaction TypeReagents/ConditionsPosition SubstitutedReference
NitrationHNO₃, H₂SO₄, 0–5°CC-8 (meta to -SO₂Ph)
SulfonationSO₃, H₂SO₄, 60°CC-5 (ortho to -Cl)

The 4-(4-fluorophenyl)piperazine group exerts minimal electronic influence on the quinoline ring due to its spatial separation .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation, acylation, and sulfonylation, enabling structural diversification:

Reaction TypeReagents/ConditionsProductReference
Sulfonylation4-Fluorobenzenesulfonyl chloride, DCMN-Sulfonylated piperazine derivative
AcylationAcetyl chloride, Et₃N, THFN-Acetylpiperazine analog

These reactions typically proceed at room temperature with high yields (65–76%) .

Benzenesulfonyl Group Modifications

The benzenesulfonyl group participates in hydrolysis and reduction:

Reaction TypeReagents/ConditionsProductReference
Acidic hydrolysisHCl (conc.), H₂O, refluxSulfonic acid intermediate
ReductionLiAlH₄, THF, 0°C → RTBenzenethiol derivative

Hydrolysis requires strong acidic conditions, while reduction yields thiols, which are prone to oxidation.

Condensation and Cyclization Reactions

The quinoline scaffold participates in cyclocondensation with nitrogen nucleophiles:

Reaction TypeReagents/ConditionsProductReference
Hydrazine condensationNH₂NH₂, EtOH, ΔPyrazolo[3,4-b]quinoline
CycloadditionPhenylacetylene, CuI, DMFQuinoline-fused triazole

These reactions exploit the electron-deficient nature of the quinoline ring, often requiring catalytic metals or high temperatures .

Metal-Catalyzed Cross-Coupling

The 6-chloro group participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductReference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane6-Aryl-quinoline derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene6-Amino-quinoline analog

These reactions enable aryl or amino group introduction, expanding pharmacological potential .

Key Mechanistic Insights

  • Steric Effects : The bulky 4-(4-fluorophenyl)piperazine group hinders reactions at the quinoline C-2 and C-8 positions .

  • Electronic Effects : The benzenesulfonyl group reduces electron density at C-3 and C-5, directing electrophiles to C-6 and C-7 .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates, while non-polar solvents favor electrophilic reactions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Quinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound (C769-1325) C₂₅H₂₁ClFN₃O₂S 481.98 3-Benzenesulfonyl, 6-chloro, 4-[4-(4-fluorophenyl)piperazin-1-yl]
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline (C769-0894) C₂₂H₂₃ClN₂O₃S 430.95 3-(4-Methoxybenzenesulfonyl), 6-chloro, 4-(2-methylpiperidin-1-yl)
6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline C₁₉H₂₄ClN₃ 329.87 2-(4-Methylpiperazin-1-yl), 4-piperidin-1-yl, 6-chloro
7-(4-[(4-Benzyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₃₈H₃₈F₂N₁₀O₄ 760.76 Complex fluorophenylpiperazine-triazole-quinoline-carboxylic acid hybrid

Key Observations:

Core Modifications: The target compound and C769-0894 share a 6-chloro-quinoline core but differ in sulfonyl and amine substituents. The compound from features a 2,4-disubstituted quinoline with simpler piperazine/piperidine groups, resulting in a lower molecular weight (329.87 g/mol) and reduced steric hindrance.

Sulfonyl Group Variations :

  • The target’s 3-benzenesulfonyl group is replaced by a 4-methoxybenzenesulfonyl group in C769-0894. Methoxy substitution increases electron density, which may enhance solubility but reduce metabolic stability compared to the unsubstituted benzenesulfonyl group .

Fluorophenylpiperazine Moieties :

  • The fluorophenylpiperazine group in the target is also present in the triazole-containing compound from , suggesting its significance in targeting serotonin or dopamine receptors. However, the hybrid structure in introduces additional complexity (e.g., carboxylic acid, triazole), likely directing it toward antibacterial or anticancer applications.

Synthetic Strategies: The synthesis of benzenesulfonyl-containing quinolines (e.g., the target and C769-0894) typically involves nucleophilic substitution or coupling reactions between sulfonyl halides and amine intermediates, as demonstrated in .

Functional Implications

  • Receptor Binding: Piperazine derivatives often exhibit affinity for GPCRs (e.g., 5-HT₁A, D₂). The 4-fluorophenyl group in the target may enhance selectivity over non-fluorinated analogs .
  • Metabolic Stability : The absence of ester or carboxylic acid groups in the target (unlike ) suggests slower hepatic clearance compared to charged derivatives.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to verify substituent positions and piperazine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

How can researchers optimize low yields during fluorophenyl piperazine coupling?

Advanced
Low yields in Suzuki coupling often stem from:

  • Catalyst inefficiency : Use Pd(OAc)₂ with ligand systems (e.g., SPhos) to enhance catalytic activity.
  • Solvent polarity : Switch to toluene/EtOH mixtures (3:1) to improve solubility of aromatic intermediates.
  • Temperature control : Gradual heating (80–100°C) under inert atmospheres (N₂/Ar) minimizes decomposition.
    Yield improvements from 45% to 72% have been reported with these adjustments .

How should contradictions in reported biological activity data be addressed?

Advanced
Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC and elemental analysis.
  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to confirm target binding.
  • Cellular context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
    For example, inconsistent IC₅₀ values in kinase inhibition studies were resolved by standardizing ATP concentrations across assays .

What in silico methods predict target interactions for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT₃ or dopamine D₂. Focus on the fluorophenyl-piperazine moiety’s role in hydrophobic binding.
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Train models on analogs to predict ADMET properties (e.g., logP = 3.2 ± 0.3, indicating moderate blood-brain barrier penetration) .

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